

# 6-iodoquinoxaline chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 6-Iodoquinoxaline

Cat. No.: B1346120

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## In-Depth Technical Guide to 6-Iodoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural details of **6-iodoquinoxaline**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.

## Chemical Structure and IUPAC Name

**6-Iodoquinoxaline** is a heterocyclic aromatic compound. Its structure consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with an iodine atom substituted at the 6-position.

IUPAC Name: **6-iodoquinoxaline**

Chemical Structure Visualization:

Caption: Chemical structure of **6-iodoquinoxaline**.

## Physicochemical Properties

This section summarizes the key physicochemical properties of **6-iodoquinoxaline**.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| IUPAC Name        | 6-iodoquinoxaline  | N/A       |
| CAS Number        | 50998-18-0   | [1]       |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> IN <sub>2</sub>                        | [1]       |
| Molecular Weight  | 256.05 g/mol   | N/A       |
| Appearance        | Crystalline solid  | [1]       |
| Solubility        | Moderately soluble in organic solvents, limited solubility in water. | [1]       |
| InChI             | InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H                  | [1]       |
| InChIKey          | NWQDPVJVUFEWLG-UHFFFAOYSA-N  | [1]       |
| SMILES            | <chem>C1=CC2=C(C=C1)N=CC=N2</chem>                                   | [1]       |

## Experimental Protocols

### Synthesis of 6-Iodoquinoxaline

A common and effective method for the synthesis of **6-iodoquinoxaline** involves the condensation reaction of 4-iodo-1,2-phenylenediamine with glyoxal.

Materials:

- 4-iodo-1,2-phenylenediamine
- Glyoxal (40% aqueous solution)
- Ethanol
- Glacial acetic acid
- Ethyl acetate

- Hexane
- Silica gel for column chromatography

#### Procedure:

- A mixture of 4-iodo-1,2-phenylenediamine (1.0 equivalent) and glyoxal (40% aqueous solution, 1.1 to 1.5 equivalents) is prepared in a solvent system of ethanol and a catalytic amount of glacial acetic acid.
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is then subjected to purification by silica gel column chromatography. A typical eluent system for this purification is a mixture of hexane and ethyl acetate.
- The fractions containing the desired product are combined and the solvent is evaporated to yield pure **6-iodoquinoxaline**.

#### Characterization:

The structure and purity of the synthesized **6-iodoquinoxaline** can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Applications in Research and Development

**6-Iodoquinoxaline** serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the iodine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of quinoxaline derivatives.

These derivatives have been investigated for a variety of biological activities, including but not limited to:

- Anticancer agents
- Antimicrobial agents
- Kinase inhibitors
- Fluorescent probes for biological imaging

The quinoxaline scaffold itself is a known pharmacophore present in several approved drugs, and the iodo-substituted variant offers a strategic handle for medicinal chemists to explore structure-activity relationships and optimize pharmacokinetic properties of lead compounds.

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## References

- 1. rsc.org [rsc.org]
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